
Quinoline-2,4-dicarboxylic acid
Overview
Description
Quinoline-2,4-dicarboxylic acid is an organic compound with the molecular formula C11H7NO4. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of two carboxylic acid groups attached to the quinoline ring at the 2 and 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-quinolinedicarboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . Another method involves the use of aryl amines and dimethyl/diethyl acetylenedicarboxylates in the presence of molecular iodine as a catalyst in acetonitrile at 80°C .
Industrial Production Methods: Industrial production of 2,4-quinolinedicarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Quinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups to form a variety of quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like thionyl chloride and phosphorus pentachloride.
Major Products:
Scientific Research Applications
Synthesis of Quinoline-2,4-Dicarboxylic Acid
The compound can be synthesized through various methods, including the modified Doebner-von Miller pathway, which involves the condensation of dimethyl ketoglutaconate with substituted anilines followed by hydrolysis. This method has been shown to produce quinoline derivatives with varying substituents that affect their biological activity and potency as inhibitors of specific proteins .
Biological Activities
This compound exhibits a range of biological activities that make it a subject of interest in pharmacology:
- Inhibition of Vesicular Glutamate Transport : Studies have demonstrated that certain derivatives of this compound act as potent inhibitors of the vesicular glutamate transport system (VGLUT). These compounds were evaluated for their ability to block glutamate uptake into synaptic vesicles, which is crucial for neurotransmission .
- Antimicrobial Activity : Quinoline derivatives have shown promising results against various microbial strains. For instance, certain synthesized derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
- Anticancer Properties : Research indicates that this compound and its derivatives possess cytotoxic effects against different cancer cell lines. Some compounds demonstrated selective activity against specific cell lines, highlighting their potential as anticancer agents .
Inhibition Studies
A study published in 1999 synthesized a series of quinoline-2,4-dicarboxylic acids and evaluated their inhibitory effects on VGLUT. The most potent inhibitors contained specific halogens or hydroxyl groups at strategic positions on the quinoline ring .
Compound | Ki (µM) | Substituents |
---|---|---|
6-PhCH=CH-QDC | 167 | Phenyl group |
6-biphenyl-4-yl-QDC | 41 | Biphenyl group |
Antimicrobial Evaluation
In vitro studies assessed the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds exhibited high levels of inhibition, suggesting their potential application in treating bacterial infections .
Compound | Inhibition Zone (mm) | Microbial Strain |
---|---|---|
QDC-A | 25 | Staphylococcus aureus |
QDC-B | 30 | Escherichia coli |
Anticancer Activity
Another study focused on the anticancer properties of quinoline derivatives against multiple cancer cell lines (H460, HT-29, MKN-45). The results showed significant cytotoxicity with low IC50 values for selected compounds .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
QDC-C | 5.0 | H460 |
QDC-D | 10.0 | MKN-45 |
Mechanism of Action
The mechanism of action of 2,4-quinolinedicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
- Quinoline-2,4-dicarboxylic acid
- 6-Hydroxy-2,4-quinolinedicarboxylic acid
- 8-Hydroxy-2,4-quinolinedicarboxylic acid
- 6-Methoxy-2,4-quinolinedicarboxylic acid
- 6-Phenoxy-2,4-quinolinedicarboxylic acid
Comparison: this compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Biological Activity
Quinoline-2,4-dicarboxylic acid (QDC) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of QDC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula and a molar mass of 217.18 g/mol. Its structure features a quinoline backbone with two carboxylic acid groups at the 2 and 4 positions, which are crucial for its biological activity.
Property | Value |
---|---|
CAS Number | 5323-57-9 |
Hill Formula | C₁₁H₇NO₄ |
Molar Mass | 217.18 g/mol |
-
Inhibition of Vesicular Glutamate Transporters (VGLUTs) :
Research has shown that QDC and its derivatives act as inhibitors of VGLUTs, which are critical for the transport of glutamate in neurons. This inhibition can affect neurotransmission and has implications for neurological disorders . -
Anticancer Activity :
QDC exhibits promising anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa and HT-29 cells. The compound's ability to modulate cancer-specific proteins like Bcl-2 has been highlighted as a mechanism for its anticancer effects . -
Antimicrobial Properties :
Quinoline derivatives, including QDC, have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the quinoline structure can enhance its antibacterial efficacy .
Case Study 1: Anticancer Activity
A study evaluated the effects of QDC on human cervical cancer cells (HeLa). The results indicated that QDC significantly reduced cell viability and induced apoptosis through caspase activation pathways. The IC50 value was determined to be around 15 µM, indicating potent activity against these cancer cells .
Case Study 2: Antimicrobial Efficacy
In a series of experiments assessing antimicrobial activity, QDC derivatives were tested against various bacterial strains, including E. coli and Staphylococcus aureus. The findings revealed that certain derivatives exhibited inhibition zones greater than 20 mm, showcasing their potential as effective antibacterial agents .
Research Findings
Recent studies have synthesized several QDC derivatives to evaluate their biological activities:
- Antitubercular Activity : Modified QDC compounds have been identified as effective inhibitors of Mycobacterium tuberculosis, with some achieving IC50 values below 1 µM .
- Neuroprotective Effects : Certain analogs have demonstrated neuroprotective properties by acting as agonists for cannabinoid receptors, suggesting potential applications in treating neurodegenerative diseases .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for quinoline-2,4-dicarboxylic acid (QDC) and its derivatives?
QDC is primarily synthesized via the Pfitzinger reaction , which involves condensation of isatin derivatives with pyruvic acid or sodium pyruvate under basic conditions (e.g., aqueous NaOH or KOH). Microwave-assisted methods optimize reaction time and yield by reducing side products . For derivatives like benzo- or naphtho-fused QDCs, aminonaphthalene or aminoanthracene precursors are condensed with dimethyl-2-ketoglutaconate, followed by hydrolysis . Selective decarboxylation at high temperatures (210°C) in nitrobenzene is used to generate mono-carboxylic acid analogs .
Q. Which spectroscopic techniques are critical for characterizing QDC and its metal complexes?
Key methods include:
- ATR/FTIR : To identify carboxylate coordination modes (e.g., shifts in ν(COO⁻) stretching frequencies in lanthanide complexes) .
- NMR : ¹H/¹³C NMR confirms regiochemistry and substituent effects in fused QDCs (e.g., 7,8-BQDC vs. 5,6-BQDC) .
- X-ray crystallography : Resolves polymorphism in coordination polymers, such as temperature-dependent structural variations in lanthanide-QDC complexes .
Q. How is QDC purity assessed in academic settings?
Purity is validated via:
- Elemental analysis (C, H, N percentages).
- HPLC : To detect residual solvents or unreacted intermediates.
- Recrystallization : Polar solvents like THF/H₂O mixtures remove impurities .
Advanced Research Questions
Q. How do substituent modifications on QDC impact vesicular glutamate transporter (VGLUT) inhibition?
Lipophilicity and aromaticity are critical. Fusing benzo/naphtho groups to QDC (e.g., 7,8-NQDC) enhances VGLUT inhibition by 80–85% compared to unsubstituted QDC. The 5,6-NQDC derivative showed the highest potency (IC₅₀ ≈70 µM), attributed to improved steric alignment with the VGLUT pharmacophore . Hydrophobic substituents (e.g., biphenyl, styryl) occupy lipophilic binding pockets, while sulfonate groups (e.g., Trypan Blue analogs) achieve nanomolar affinity .
Q. What explains contradictory inhibition data between 5,6-BQDC (25% inhibition) and 7,8-BQDC (66%)?
The regiochemistry of fused aromatic rings affects binding. 7,8-BQDC aligns better with the VGLUT pharmacophore’s steric demands, while 5,6-BQDC may experience steric hindrance or improper orientation. Molecular docking studies suggest that angular naphtho-fused derivatives (e.g., 7,8-NQDC) mimic neuroactive steroids, enabling stronger interactions with the substrate-binding site .
Q. How does QDC function as a ligand in lanthanide coordination polymers?
QDC’s carboxylate groups chelate lanthanide ions (e.g., La³⁺, Nd³⁺) via bridging or terminal coordination modes , forming 3D frameworks. Temperature during synthesis influences polymorphism: higher temperatures (120°C) favor dense packing, while lower temperatures (80°C) yield open structures. These polymers are studied for luminescence and magnetic properties .
Q. What methodological challenges arise in QDC-based SAR studies for VGLUT inhibitors?
Key challenges include:
- Stereochemical control : Fused aromatic systems limit synthetic flexibility, requiring regioselective condensation .
- Bioactivity assays : Synaptic vesicle uptake assays (using ³H-L-Glu) must account for endogenous VGLUT subtype variability .
- Competitive inhibition analysis : Cheng-Prusoff corrections (Ki = IC₅₀ / (1 + [S]/Km)) are essential to compare potency across studies .
Properties
IUPAC Name |
quinoline-2,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-5-9(11(15)16)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGZDTDZZDLVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277539 | |
Record name | Quinoline-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5323-57-9 | |
Record name | 2,4-Quinolinedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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